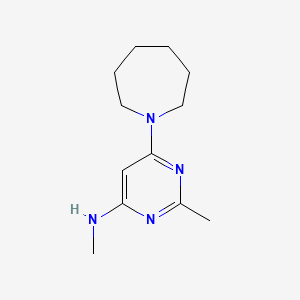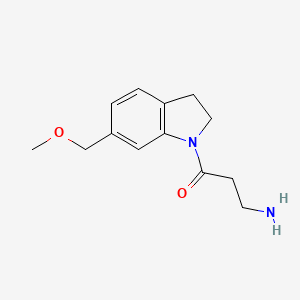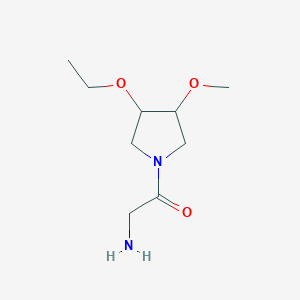
2-Amino-1-(5-(Hydroxymethyl)indolin-1-yl)propan-1-on
Übersicht
Beschreibung
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
Indolin-2-on-Derivate wurden synthetisiert und als potenzielle Acetylcholinesterase (AChE)-Inhibitoren getestet . Dies ist bedeutsam, da AChE-Inhibitoren klinisch zur Behandlung der Alzheimer-Krankheit eingesetzt werden . Zwei Verbindungen erwiesen sich als wirksam bei der Hemmung von AChE mit Hemmungsraten von 51 bzw. 50%, wenn sie in einer Konzentration von 100µM getestet wurden .
Antioxidative Aktivität
Indolinderivate haben signifikante schützende Wirkungen gegen den H2O2-induzierten Tod von RAW 264.7-Zellen gezeigt . Dies deutet darauf hin, dass diese Verbindungen eine potenzielle antioxidative Aktivität besitzen könnten, was in verschiedenen Gesundheitszuständen von Vorteil sein könnte, bei denen oxidativer Stress eine Rolle spielt .
Neuroprotektive Mittel gegen ischämischen Schlaganfall
Indolinderivate wurden als multifunktionale neuroprotektive Mittel zur Bekämpfung des ischämischen Schlaganfalls entwickelt, synthetisiert und biologisch bewertet . Einige Verbindungen erhöhten die Zellüberlebensrate bei neuronalen Schäden, die durch Sauerstoff-Glukose-Deprivation/Reperfusion (OGD/R) induziert wurden, signifikant .
Entzündungshemmende Aktivität
Es wurde festgestellt, dass einige Indolinderivate die LPS-induzierte Sekretion von entzündungsfördernden Zytokinen, einschließlich TNF-α, IL-6 und NO, durch BV-2-Zellen dosisabhängig senken . Dies deutet auf eine potenzielle entzündungshemmende Aktivität hin.
Krebsbehandlung
Die zytotoxische Evaluierung der Verbindungen an drei menschlichen Krebszelllinien (SW620, menschliches Kolonkarzinom; PC3, Prostatakrebs; NCI-H23, Lungenkrebs) ergab, dass fünf Verbindungen eine starke Zytotoxizität aufwiesen . Eine Verbindung war sogar potenter als Adriamycin, eine positive Kontrolle . Dies deutet auf potenzielle Anwendungen in der Krebsbehandlung hin.
Behandlung von neurologischen Erkrankungen
Angesichts der neuroprotektiven Wirkungen einiger Indolinderivate könnten sie potenziell zur Behandlung verschiedener neurologischer Erkrankungen eingesetzt werden . Beispielsweise reduzierten zwei Verbindungen die Hirninfarktrate dramatisch und verbesserten die neurologischen Defizit-Scores in einem Rattenmodell der mittleren Arterienschlussoklusion (MCAO) .
Biochemische Analyse
Biochemical Properties
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one, have been shown to possess antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity.
Cellular Effects
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents . Additionally, they can modulate the activity of key signaling molecules, thereby influencing cellular responses.
Molecular Mechanism
At the molecular level, 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, some indole derivatives have been found to inhibit acetylcholine esterase, an enzyme involved in neurotransmission . This inhibition can result in altered neurotransmitter levels and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can diminish over time due to degradation . Long-term studies have shown that these compounds can have sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can affect the metabolism of tryptophan, an essential amino acid, by modulating the activity of enzymes involved in its degradation . This can lead to changes in the levels of metabolites such as indole-3-acetic acid, a plant hormone.
Transport and Distribution
Within cells and tissues, 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been found to localize in the nucleus, where they can interact with DNA and influence gene expression.
Eigenschaften
IUPAC Name |
2-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(13)12(16)14-5-4-10-6-9(7-15)2-3-11(10)14/h2-3,6,8,15H,4-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLOERWEINGWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)
![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)




![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1493120.png)



